2,4,6-Tribromoaniline
Overview
Description
2,4,6-Tribromoaniline is a brominated derivative of aniline with the chemical formula C₆H₄Br₃N. This compound is characterized by the presence of three bromine atoms attached to the benzene ring at the 2, 4, and 6 positions, along with an amino group at the 1 position. It is primarily used in the synthesis of pharmaceuticals, agrochemicals, and fire-extinguishing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromoaniline can be synthesized by treating aniline with bromine water in the presence of acetic acid or dilute hydrochloric acid. The reaction proceeds as follows:
- Dissolve aniline in acetic acid or dilute hydrochloric acid.
- Add bromine water to the solution.
- A white precipitate of this compound forms immediately .
Industrial Production Methods: An advanced method involves using an electrolytic cell with benzene as the raw material, bromine salt as the bromine source, and nitric acid aqueous solution as the electrolyte. This method enhances the bromine atom utilization rate and reduces environmental pollution .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromoaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo diazotization followed by reaction with ethanol to replace the diazonium group with hydrogen, forming 1,3,5-tribromobenzene.
Oxidation and Reduction Reactions: Electrochemical oxidation of this compound in aqueous sulfuric acid solutions at a platinum electrode has been studied.
Common Reagents and Conditions:
Diazotization: Sodium nitrite and hydrochloric acid.
Oxidation: Aqueous sulfuric acid and platinum electrode.
Substitution: Ethanol and diazonium salts.
Major Products:
1,3,5-Tribromobenzene: Formed through diazotization and subsequent reaction with ethanol.
Polybromophenazines: Formed through closed-tube pyrolysis.
Scientific Research Applications
2,4,6-Tribromoaniline is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-tribromoaniline involves nucleophilic substitution with bromine. The bromine atoms enter the ortho and para positions relative to the amino group, forming this compound. The presence of bromine atoms reduces the basic properties of the amino group, leading to almost complete hydrolysis of salts with strong acids in the presence of water .
Comparison with Similar Compounds
- 2,4-Dibromoaniline
- 2,4,6-Tribromoanisole
- 2,4,6-Tribromophenol
- 4-Bromoaniline
Comparison: 2,4,6-Tribromoaniline is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and applications. Compared to 2,4-dibromoaniline, the additional bromine atom in this compound enhances its effectiveness in flame retardant formulations and other industrial applications .
Properties
IUPAC Name |
2,4,6-tribromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPODVKBTHCGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051733 | |
Record name | 2,4,6-Tribromoaniline | |
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Molecular Weight |
329.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [MSDSonline] | |
Record name | 2,4,6-Tribromoaniline | |
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Boiling Point |
300 °C | |
Record name | 2,4,6-TRIBROMOANILINE | |
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Solubility |
INSOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER | |
Record name | 2,4,6-TRIBROMOANILINE | |
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Density |
2.35 | |
Record name | 2,4,6-TRIBROMOANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |
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Color/Form |
NEEDLES FROM ALCOHOL, BENZENE | |
CAS No. |
147-82-0, 52628-37-2 | |
Record name | 2,4,6-Tribromoaniline | |
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Record name | 2,4,6-Tribromoaniline | |
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Record name | Tribromoaniline | |
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Record name | s-Tribromoaniline | |
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Record name | Benzenamine, 2,4,6-tribromo- | |
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Record name | 2,4,6-Tribromoaniline | |
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Record name | 2,4,6-tribromoaniline | |
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Record name | 2,4,6-TRIBROMOANILINE | |
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Record name | 2,4,6-TRIBROMOANILINE | |
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Melting Point |
120-122 °C | |
Record name | 2,4,6-TRIBROMOANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-Tribromoaniline contribute to flame retardancy in epoxy resins?
A1: this compound enhances the flame retardancy of cured epoxy resins. Research suggests it acts synergistically with other flame retardants like triphenyl phosphate or antimony trioxide (Sb2O3) to further improve flame resistance. [, ]
Q2: Does the addition of this compound negatively impact the thermal stability of cured epoxy resins?
A2: Studies indicate that this compound, when used with a hydride curing agent, has minimal impact on the heat resistance of the cured epoxy resin. [, ]
Q3: What role does this compound play in the development of toughened epoxy resins?
A3: When combined with toughening agents like Vinylpyridine-Styrene-Butadine elastomeric nano-particles (VSBENP) and a flame-retardation synergist like antimony trioxide (Sb2O3), this compound contributes to the creation of epoxy resins with enhanced toughness and flame-retardant properties. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H4Br3N, and its molecular weight is 329.83 g/mol.
Q5: How has spectroscopic data been used to characterize this compound and its derivatives?
A5: Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and Raman spectroscopy have been instrumental in confirming the chemical structures of this compound and its derivatives, including novel brominated benzoxazine monomers. [] Researchers have also utilized polarized infrared spectroscopy to analyze oriented polycrystalline films of this compound to understand intermolecular vibrational coupling within the crystal structure. [, ]
Q6: Has this compound been identified as an environmental contaminant?
A6: Yes, this compound has been detected in sediment samples from the Havel and Spree rivers in Germany, attributed to a point source emission. This finding highlights the potential for this compound and similar halogenated compounds to enter and persist in the environment. []
Q7: What are the potential environmental consequences of this compound presence?
A7: While specific ecotoxicological data might be limited, the presence of this compound in environmental samples raises concerns about its potential impact on aquatic organisms and ecosystems. Further research is necessary to thoroughly assess its long-term ecological effects.
Q8: How has computational chemistry been employed to study this compound?
A8: Density functional theory (DFT) calculations have been used to investigate the adsorption of this compound onto various nanomaterials like graphene, fullerene, and fullerene-like nanocages. These simulations provide insights into the interactions of this compound with these materials, potentially aiding in the design of novel sensors or drug delivery systems. []
Q9: How does the presence of bromine atoms in this compound influence its properties?
A9: The bromine atoms in this compound play a crucial role in its flame-retardant properties. Additionally, research suggests that the presence and position of bromine substituents on the aniline ring can influence the compound's physical properties, including its melting point and solubility. [, , , ] Further research on the SAR of this compound and related compounds could lead to the development of more effective and environmentally friendly flame retardants.
Q10: What analytical methods are used to detect and quantify this compound?
A10: Gas chromatography-mass spectrometry (GC-MS) is a common technique for the detection and quantification of this compound in various matrices, including environmental samples and color additives. [] Other analytical methods employed include high-performance liquid chromatography (HPLC) and various spectroscopic techniques.
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